molecular formula C14H15FN4O B12232465 N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12232465
M. Wt: 274.29 g/mol
InChI Key: XLBKKOBPFASBEH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a fluorophenylmethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide under basic conditions.

    Attachment of the Fluorophenylmethyl Group: The final step involves the coupling of the fluorophenylmethyl group to the triazole ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-{[(4-fluorophenyl)methyl]amino}acetamide
  • N-cyclopropyl-2-{[(4-fluorophenyl)methyl]amino}acetamide

Uniqueness

Compared to similar compounds, N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which imparts unique chemical properties and potential biological activities. The presence of the fluorophenylmethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C14H15FN4O/c15-12-5-3-11(4-6-12)8-19-9-13(17-18-19)14(20)16-7-10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,16,20)

InChI Key

XLBKKOBPFASBEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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